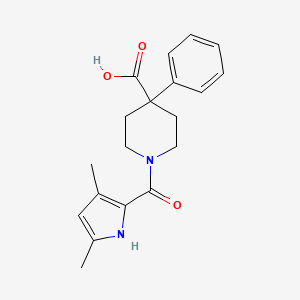![molecular formula C16H26N2O3S B7682464 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mécanisme D'action
The exact mechanism of action of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant-like, and antipsychotic effects.
Biochemical and Physiological Effects:
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain that plays a crucial role in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more specific targeting of these receptors in animal models. However, one limitation of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol in animal models.
Méthodes De Synthèse
The synthesis of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, indicating its potential as a treatment for anxiety and depression. 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has also been studied for its antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
2-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14(2)13-15-3-5-16(6-4-15)22(20,21)18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBDEFLVHPECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)


![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)